

# Mitigating basal plane dislocations in SiC epitaxy

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## Compound of Interest

Compound Name: Silicon carbide

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## Technical Support Center: SiC Epitaxy

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating basal plane dislocations (BPDs) during **Silicon Carbide** (SiC) epitaxy.

## Troubleshooting Guide

Problem: High Basal Plane Dislocation (BPD) Density in the Epitaxial Layer

High BPD density is a common issue that can significantly degrade the performance and reliability of SiC-based power devices.<sup>[1][2][3]</sup> BPDs that propagate from the substrate into the epilayer can lead to an increase in the forward voltage drop in bipolar devices during operation.<sup>[3]</sup> The primary strategy to mitigate BPDs is to promote their conversion into less harmful threading edge dislocations (TEDs) at the substrate/epilayer interface or within the initial stages of epitaxial growth.<sup>[1][3][4][5]</sup>

Here are common causes and recommended solutions to reduce BPD density:

Potential Cause	Recommended Solutions & Actions
Inadequate Substrate Preparation	<ul style="list-style-type: none"><li>- Implement Pre-Growth Etching: Utilize in-situ hydrogen etching or ex-situ molten KOH etching to prepare the substrate surface. Proper etching can remove subsurface damage and create a surface morphology that enhances the conversion of BPDs to TEDs.[3][6] An optimized molten KOH–NaOH–MgO eutectic mixture has also been shown to be effective.[7]</li><li>- Optimize Etching Parameters: The duration and temperature of the etch are critical. For instance, high-flow H<sub>2</sub> etching for 2-6 minutes can be effective, but excessive etching may expose more substrate defects.[2]</li></ul>
Suboptimal Growth Initiation	<ul style="list-style-type: none"><li>- Utilize a Buffer Layer: Grow a thin, often highly doped, buffer layer before the main drift layer. This layer can facilitate the BPD-to-TED conversion process.[5] A recombination-enhancing buffer layer with high nitrogen concentration can be particularly effective.[1]</li><li>- Implement Growth Interruption: Introduce a pause in the growth process after a thin initial layer. This allows for surface modification that can enhance BPD conversion. A 98% BPD reduction has been achieved with a 45-minute interrupt at 1580°C with a propane flow.[8]</li></ul>
Incorrect Growth Parameters	<ul style="list-style-type: none"><li>- Optimize C/Si Ratio: The ratio of carbon to silicon precursors is a critical parameter. A low C/Si ratio can lead to an increase in threading screw dislocations (TSDs), while an optimized ratio (around 0.72 in one study) can minimize overall defect density.[3]</li><li>- Control Growth Rate: Higher growth rates can, in some cases, enhance the conversion of BPDs to TEDs.[9] However, the effect can be chemistry-dependent and may not always be significant.[3]</li></ul>

Substrate Off-Axis Angle: Using substrates with a 4° off-axis angle has been shown to be more effective in reducing BPDs compared to 8° off-axis substrates.[3]

#### Stress and Strain in Thick Epilayers

- Manage Thermal Gradients: In the growth of thick epilayers (>50 μm), thermal stress can lead to the formation of new BPDs.[10] Optimizing the temperature uniformity across the wafer is crucial. - Consider Post-Growth Annealing: High-temperature annealing (1700°C - 1850°C) after growth can help to reduce BPDs, but care must be taken to avoid surface degradation.[11]

## Frequently Asked Questions (FAQs)

Q1: What is a basal plane dislocation (BPD) and why is it detrimental to SiC devices?

A1: A basal plane dislocation is a line defect that lies on the (0001) basal plane of the SiC crystal lattice.[1] In bipolar power devices, the presence of BPDs in the active region can lead to the formation and expansion of stacking faults under forward bias, which increases the on-state resistance and degrades the device's reliability and performance over time.[3][4]

Q2: What is the primary mechanism for mitigating BPDs during epitaxy?

A2: The most effective strategy is to convert the BPDs propagating from the substrate into threading edge dislocations (TEDs) at the very beginning of the epitaxial growth.[1][3][4][5] TEDs are dislocations that propagate roughly parallel to the c-axis and are considered to be less harmful to the performance of most SiC devices.[1] This conversion is energetically favorable, and various techniques are employed to increase its efficiency.[3]

Q3: How does a buffer layer help in reducing BPDs?

A3: A buffer layer, grown before the main drift layer, serves to facilitate the conversion of BPDs to TEDs. By using high nitrogen doping in the buffer layer, the electronic properties of the dislocations can be altered, which is believed to promote their conversion.[12] Sumitomo

Electric has developed a "recombination-enhancing buffer layer" that effectively reduces BPDs to a level of  $0.03 \text{ cm}^{-2}$ .[\[1\]](#)

Q4: What is the role of the substrate's off-axis angle in BPD mitigation?

A4: Growing SiC epilayers on substrates that are intentionally cut at a slight angle (off-axis) to the (0001) plane is a standard practice to ensure high-quality step-flow growth. Using a smaller off-axis angle, such as  $4^\circ$ , has been reported to be more effective at promoting the conversion of BPDs to TEDs compared to a larger  $8^\circ$  off-axis angle.[\[3\]](#)

Q5: Can BPDs be completely eliminated?

A5: While achieving zero BPDs is the ultimate goal, it is extremely challenging. However, through the optimization of substrate preparation, growth initiation, and growth parameters, BPD densities can be reduced to very low levels, often less than  $1 \text{ cm}^{-2}$ , which is considered "BPD-free" for practical purposes.[\[13\]](#)[\[14\]](#) Some processes have reported achieving a BPD density as low as  $0.01 \text{ cm}^{-2}$  in the drift layer.[\[1\]](#)

## Experimental Protocols

### Protocol 1: In-Situ Hydrogen Etching for Substrate Preparation

This protocol describes a typical pre-growth hydrogen etching process to prepare the SiC substrate surface.

- **Load Substrate:** Load the 4H-SiC substrate into the Chemical Vapor Deposition (CVD) reactor.
- **Pump Down and Leak Check:** Evacuate the chamber to the base pressure and perform a leak check to ensure chamber integrity.
- **Ramp to Etching Temperature:** Heat the substrate to the desired etching temperature, typically in the range of  $1500\text{-}1600^\circ\text{C}$ , under an inert gas flow (e.g., Argon).
- **Introduce Hydrogen:** Once the temperature is stable, introduce a high flow of purified hydrogen ( $\text{H}_2$ ) into the reactor. A typical flow rate might be around 100 slm.[\[2\]](#)

- Etching Process: Maintain the temperature and H<sub>2</sub> flow for a specific duration, typically between 2 to 12 minutes.<sup>[2]</sup> The optimal time depends on the substrate quality and the specific reactor configuration.
- Stop Etching: Stop the H<sub>2</sub> flow and switch back to an inert gas.
- Proceed to Epitaxial Growth: Without breaking the vacuum, proceed with the growth of the buffer and/or drift layers.

#### Protocol 2: Molten KOH Defect Selective Etching for BPD Visualization

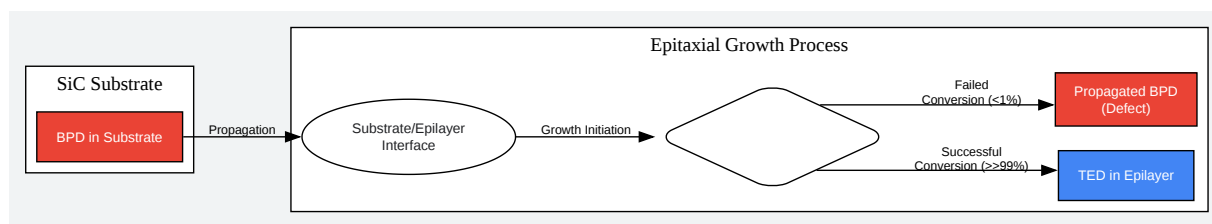
This protocol is for post-growth analysis to reveal and quantify dislocations.

- Sample Preparation: Cleave a small piece from the epitaxial wafer for analysis.
- Melt KOH: In a nickel crucible, heat potassium hydroxide (KOH) pellets to a molten state, typically around 500°C.
- Etching: Immerse the SiC sample into the molten KOH for a duration of 5 to 10 minutes. The etching time may need to be adjusted based on the doping concentration of the epilayer.
- Cooling and Cleaning: Carefully remove the sample from the molten KOH and allow it to cool down. Clean the sample thoroughly with deionized water and dry it with nitrogen.
- Microscopy: Observe the etched surface using a Nomarski optical microscope or an atomic force microscope (AFM). Different types of dislocations (BPDs, TEDs, TSDs) will produce distinct etch pit shapes, allowing for their identification and quantification.

## Quantitative Data Summary

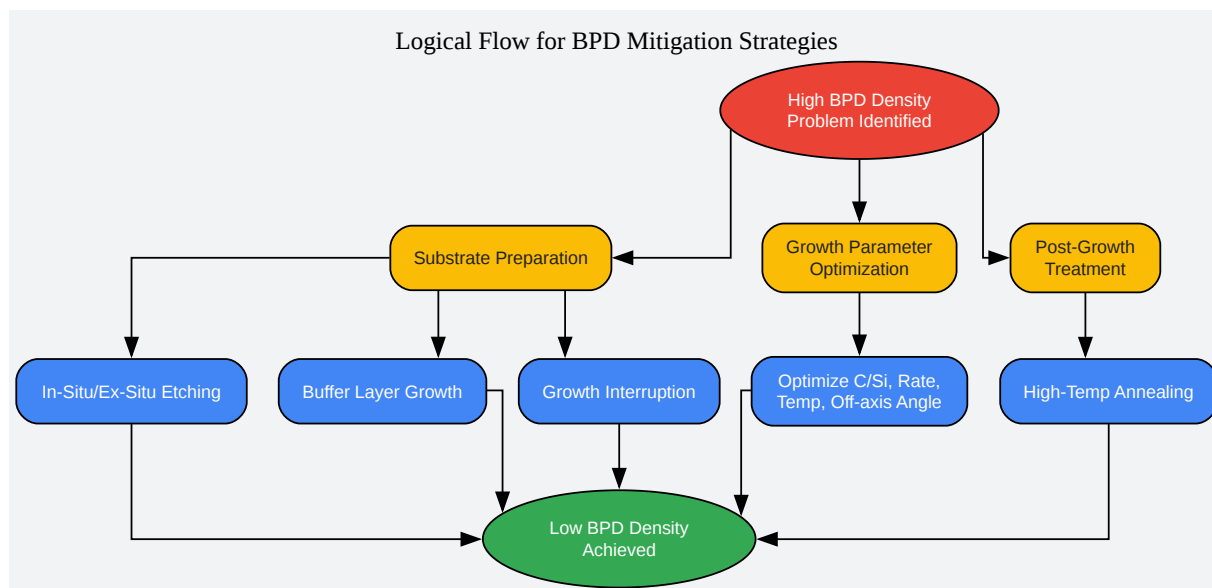
Mitigation Technique	Key Parameters	Resulting BPD Density	Reference
Recombination-Enhancing Buffer Layer	8 $\mu\text{m}$ thickness, $2 \times 10^{18} \text{ cm}^{-3}$ N concentration	$0.03 \text{ cm}^{-2}$	[1]
Optimized Epitaxial Growth	Combination of parameters	$< 3 \text{ BPD/cm}^2$	[14]
In-Situ Growth Interruption	45 min at $1580^\circ\text{C}$ with 10 SCCM propane	$< 10 \text{ cm}^{-2}$ (98% reduction)	[8]
Molten Eutectic Etch Pre-treatment	KOH–NaOH–MgO mixture	$< 22 \text{ cm}^{-2}$	[7]
High-Temperature Post-Growth Annealing	$>1700^\circ\text{C}$	Significant reduction (but risk of surface degradation $>1850^\circ\text{C}$ )	[11]

## Visualizations



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Caption: Workflow of BPD to TED conversion during SiC epitaxy.



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